5-Tert-butyl-2,5-dihydrofuran-2-one
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Overview
Description
5-Tert-butyl-2,5-dihydrofuran-2-one is a chemical compound belonging to the class of furan derivatives It is characterized by a furan ring with a tert-butyl group attached to the 5th position and a lactone moiety at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the cyclization of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Another method includes the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the lactone moiety to a hydroxyl group.
Substitution: Substitution reactions can occur at the furan ring or the tert-butyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the furan ring or the tert-butyl group.
Scientific Research Applications
5-Tert-butyl-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyfuran-2(5H)-one: This compound shares a similar furan ring structure but has a hydroxyl group instead of a tert-butyl group.
5-Tert-butyl-2,3-dihydroxybenzenesulfonate: This compound has a similar tert-butyl group but differs in the presence of a sulfonate group and a benzene ring.
Uniqueness
5-Tert-butyl-2,5-dihydrofuran-2-one is unique due to its specific structural features, including the combination of a furan ring, a lactone moiety, and a tert-butyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-tert-butyl-2H-furan-5-one |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10-6/h4-6H,1-3H3 |
InChI Key |
YTUYWTBIUUZGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C=CC(=O)O1 |
Origin of Product |
United States |
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